copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide
Description
Copper(1+);1,3,5,7-tetrazatricyclo[33113,7]decane;pentacyanide is a complex compound that features a copper ion coordinated with a tetrazatricyclodecane ligand and five cyanide groups
Properties
IUPAC Name |
copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.5CN.5Cu/c1-7-2-9-4-8(1)5-10(3-7)6-9;5*1-2;;;;;/h1-6H2;;;;;;;;;;/q;5*-1;5*+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJKQAFTRIJCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1N2CN3CN1CN(C2)C3.[Cu+].[Cu+].[Cu+].[Cu+].[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cu5N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide typically involves the reaction of copper salts with 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane and cyanide sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper ion. Common solvents used include water, ethanol, and acetonitrile. The reaction conditions such as temperature, pH, and concentration of reactants are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide can undergo various types of chemical reactions, including:
Oxidation: The copper ion can be oxidized to a higher oxidation state under certain conditions.
Reduction: The compound can be reduced back to its original state after oxidation.
Substitution: Ligands such as cyanide can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(2+) complexes, while substitution reactions can result in new coordination compounds with different ligands.
Scientific Research Applications
Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of copper, which is known for its biocidal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as conductive polymers and coordination polymers.
Mechanism of Action
The mechanism by which copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide exerts its effects involves coordination chemistry principles. The copper ion acts as a central metal atom, coordinating with the tetrazatricyclodecane ligand and cyanide groups. This coordination can influence the electronic properties of the compound, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in organic reactions or interactions with biological molecules in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;chloride
- Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;bromide
- Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;iodide
Uniqueness
Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide is unique due to the presence of five cyanide ligands, which can significantly alter its electronic and structural properties compared to other similar compounds with different halide ligands. This uniqueness makes it particularly useful in applications requiring specific electronic characteristics and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
